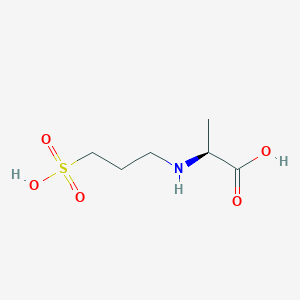![molecular formula C18H18N4O3S B15158074 4-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methoxyphenol](/img/structure/B15158074.png)
4-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methoxyphenol is a complex heterocyclic compound. It belongs to the class of triazolothiadiazoles, which are known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methoxyphenol typically involves the reaction of 4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol with 2-methoxybenzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the triazolothiadiazole ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to obtain the desired purity.
化学反应分析
Types of Reactions
4-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The triazolothiadiazole ring can be reduced under specific conditions.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced triazolothiadiazole derivatives.
Substitution: Various substituted phenolic and triazolothiadiazole derivatives.
科学研究应用
4-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
作用机制
The mechanism of action of 4-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methoxyphenol involves its interaction with specific molecular targets. It is known to inhibit enzymes such as poly (ADP-ribose) polymerase (PARP) and epidermal growth factor receptor (EGFR), which are involved in DNA repair and cell proliferation pathways . This inhibition leads to the induction of apoptosis in cancer cells and the suppression of microbial growth.
相似化合物的比较
Similar Compounds
3,6-Diaryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines: Known for their antibacterial activity.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: Exhibits diverse pharmacological activities, including anticancer and antimicrobial properties.
Uniqueness
4-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of ethoxy and methoxy groups enhances its solubility and bioavailability, making it a promising candidate for drug development.
属性
分子式 |
C18H18N4O3S |
|---|---|
分子量 |
370.4 g/mol |
IUPAC 名称 |
4-[3-(4-ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methoxyphenol |
InChI |
InChI=1S/C18H18N4O3S/c1-3-25-13-7-4-11(5-8-13)16-19-20-18-22(16)21-17(26-18)12-6-9-14(23)15(10-12)24-2/h4-10,17,21,23H,3H2,1-2H3 |
InChI 键 |
KWKPWEDGCGVDPD-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2NC(S3)C4=CC(=C(C=C4)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


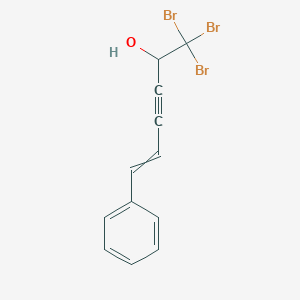
![N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine](/img/structure/B15158007.png)
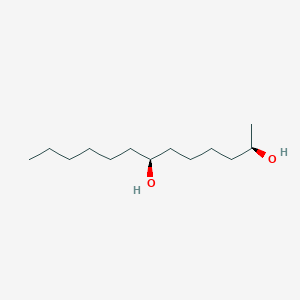
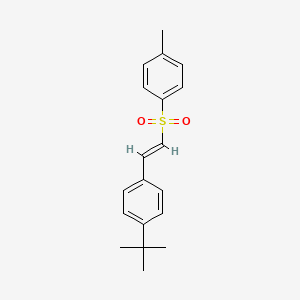
![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]bis(4-aminopyridin-1-ium)](/img/structure/B15158015.png)
![S-[(5-hydroxy-4,6-dimethylpyridin-3-yl)methyl] ethanethioate](/img/structure/B15158018.png)
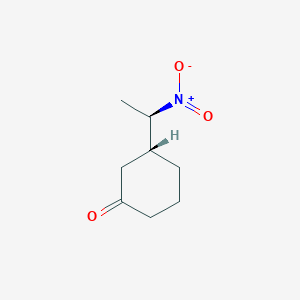

![2-Butanone, 3-[(2R,4R)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-, (3R)-](/img/structure/B15158030.png)
![4-[(4-Prop-2-ynoxyphenyl)methyl]phenol](/img/structure/B15158038.png)
![1-propyl-9H-pyrido[3,4-b]indole](/img/structure/B15158047.png)
![N-{[2-(Naphthalen-1-yl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-L-tryptophan](/img/structure/B15158048.png)
![(2R,4R)-1-Ethylcarbamoyl-4-(dicyclohexylphosphino)-2-[(diphenylphosphino)methyl]pyrrolidine](/img/structure/B15158056.png)
